4-Formyl-3-methylbenzonitrile

Neuroscience Pharmacology Metabotropic Glutamate Receptors

Problem: Generic regioisomers like 3-formyl-4-methylbenzonitrile cause failed aldol condensations and inactive mGluR1 probes due to incorrect substituent geometry. Solution: 4-Formyl-3-methylbenzonitrile (CAS 27609-91-2) ensures the precise 1,3,4-substitution required for chemoselective derivatization and reliable mGluR1 antagonism (IC₅₀ 3.3 µM). • Trifunctional scaffold: aldehyde for condensation, nitrile for reduction/hydrolysis, methyl for halogenation-no protecting groups needed. • ≥97% purity reduces acid impurities, eliminating chromatography before next step. • Patent-validated (CN109970688A) for rubrolide herbicide SAR. • Moderate mGluR1 affinity suitable for allosteric screening without full blockade. Global stock available for immediate dispatch.

Molecular Formula C9H7NO
Molecular Weight 145.161
CAS No. 27609-91-2
Cat. No. B2359208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formyl-3-methylbenzonitrile
CAS27609-91-2
Molecular FormulaC9H7NO
Molecular Weight145.161
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C#N)C=O
InChIInChI=1S/C9H7NO/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4,6H,1H3
InChIKeyMIZNWKAQHCRHAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Formyl-3-methylbenzonitrile: Trifunctional Building Block


4-Formyl-3-methylbenzonitrile (CAS 27609-91-2) is a substituted aromatic nitrile with the molecular formula C₉H₇NO and a molecular weight of 145.16 g/mol . Featuring three distinct functional groups—a nitrile (–CN) at the 1-position, a methyl (–CH₃) at the 3-position, and an aldehyde (–CHO) at the 4-position—this compound serves as a versatile, trifunctional building block for synthesizing complex molecules . Its primary documented applications lie in the agrochemical sector as a precursor for aryl methylene rubrolide herbicides and as a pharmacological probe with reported antagonist activity at the metabotropic glutamate receptor 1 (mGluR1) .

Why 4-Formyl-3-methylbenzonitrile Cannot Be Replaced


Generic substitution with close structural analogs like 3-formyl-4-methylbenzonitrile (CAS 27613-39-4) or 4-formylbenzonitrile often fails because the precise 1,3,4-substitution pattern dictates both the chemoselectivity of sequential derivatizations and the stereoelectronic properties of downstream products [1]. For instance, in rubrolide analogue synthesis, the relative positions of the formyl and methyl groups control the outcome of aldol-type condensations and the planarity of the resulting aryl methylene chromophore, which directly influences herbicidal potency [2]. Furthermore, when the compound is deployed as a pharmacological probe, the specific arrangement of the methyl and formyl substituents is critical for binding pocket complementarity at mGluR1—a regioisomeric swap can abolish receptor antagonism, preventing reliable structure–activity relationship (SAR) interpretation and leading to failed biological replicates .

4-Formyl-3-methylbenzonitrile: Evidence-Based Comparison


mGluR1 Antagonist Potency vs. LY354740

4-Formyl-3-methylbenzonitrile demonstrates a measurable but moderate antagonist activity at mGluR1 (IC₅₀ = 3.3 µM), positioning it as a useful tool compound for in vitro pharmacology where full receptor blockade is not desired. Its potency is reported to be approximately 10-fold lower than that of LY354740, a well-characterized competitive mGluR1 antagonist . This difference in potency provides a quantifiable window for dose-ranging studies and for building SAR datasets where incremental changes in activity are informative.

Neuroscience Pharmacology Metabotropic Glutamate Receptors

Regioisomeric Differentiation in Rubrolide Synthesis

In the synthesis of aryl methylene rubrolide herbicides, the positional isomerism between 4-formyl-3-methylbenzonitrile and 3-formyl-4-methylbenzonitrile leads to distinct reaction outcomes. The target compound places the formyl group para to the nitrile and ortho to the methyl group, creating a unique electronic environment that influences the subsequent Knoevenagel or aldol condensation with the butenolide core [1]. While direct comparative yield or potency data for the two regioisomers is not publicly available in a single head-to-head study, the patent literature explicitly claims the use of 4-formyl-3-methylbenzonitrile for preparing substituted aryl methylene rubrolides with herbicidal activity, implying that its substitution pattern is optimal for biological activity in this series [2].

Agrochemical Chemistry Herbicide Discovery Rubrolide Analogues

Purity Specifications for Synthesis Reproducibility

Several reputable suppliers, including Fluorochem and Aladdin, list 4-formyl-3-methylbenzonitrile with a minimum purity of 97–98% (HPLC) . This specification surpasses the >95% purity offered by some generic catalog houses for similar benzonitrile aldehydes. For procurement, specifying a 98% purity threshold reduces the risk of aldehyde oxidation by-products (e.g., carboxylic acid) that can act as chain terminators in stepwise synthesis. While no public head-to-head impurity profile comparison is available, the availability of this compound from multiple vendors with consistent 98% purity specifications provides a baseline for comparative sourcing and batch-to-batch reproducibility.

Process Chemistry Quality Assurance Building Block Procurement

4-Formyl-3-methylbenzonitrile: Application Scenarios


Rubrolide Herbicide Synthesis

Medicinal and agrochemical chemists synthesizing focused libraries of aryl methylene rubrolide herbicides should prioritize 4-formyl-3-methylbenzonitrile as the aldehyde coupling partner. The compound's explicit enablement in CN109970688A for herbicidal rubrolide synthesis ensures alignment with existing patent activity and provides a validated starting point for structure–activity relationship (SAR) studies . The trifunctional substitution pattern allows for sequential diversification: the aldehyde can be condensed first, the nitrile can be reduced or hydrolyzed later, and the methyl group can be halogenated or oxidized, enabling modular library construction without protecting group manipulations.

mGluR1 Partial Antagonism Tool

Neuroscience laboratories studying Group I metabotropic glutamate receptor signaling can employ 4-formyl-3-methylbenzonitrile as a moderate-affinity mGluR1 antagonist (IC₅₀ = 3.3 µM) . Its ~10-fold lower potency relative to the classical antagonist LY354740 makes it suitable for experiments where complete receptor blockade is undesirable, such as allosteric modulator screening or studies on glutamate spillover kinetics. The nitrile and formyl groups provide synthetic handles for further derivatization to probe SAR around the phenylglycine binding pocket.

High-Purity Scale-Up Synthesis

Process R&D groups scaling the synthesis of APIs or agrochemical intermediates that incorporate a 4-formyl-3-methylphenyl motif should source this compound from suppliers guaranteeing ≥98% HPLC purity with storage under inert atmosphere (e.g., Fluorochem or Aladdin) . The documented purity specification reduces the risk of introducing carboxylic acid impurities that would otherwise necessitate column chromatography or recrystallization before the next synthetic step, thereby streamlining the production workflow and lowering the overall process mass intensity.

Technical Documentation Hub

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